2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid (hereafter referred to as Fmoc-4-fluorobutanoic acid) is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine). The compound’s distinct feature is the fluorine atom at the fourth position of the butanoic acid backbone, which introduces electronic and steric effects that influence peptide conformation, stability, and interactions .
Key structural attributes:
- Molecular formula: C₁₉H₁₈FNO₄
- Molecular weight: 343.35 g/mol
- Functional groups: Fmoc-protected amine, carboxylic acid, and 4-fluoro substituent.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWZDDFQQXJWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCF)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the butanoic acid chain through a fluorination reaction. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling Reaction: The protected amino acid is then coupled with the fluorinated butanoic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine, revealing the free amino group.
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Coupling: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are typical coupling reagents.
Major Products Formed
Deprotection: The major product is the free amino acid derivative.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Coupling: Peptide chains or conjugates with other molecules.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, aiding in the study of protein interactions and functions.
Material Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid depends on its application:
Peptide Synthesis: The Fmoc group protects the amino group during synthesis, preventing unwanted reactions.
Fluorinated Pharmaceuticals: The fluorine atom can enhance the binding affinity of the compound to its target, improving its efficacy.
Bioconjugation: The compound facilitates the formation of stable covalent bonds between peptides and other biomolecules.
Comparison with Similar Compounds
Halogen-Substituted Analogues
Fluorine’s electronegativity and small atomic radius differentiate Fmoc-4-fluorobutanoic acid from other halogenated derivatives:
Key Findings :
- Electronic Effects : Fluorine’s electron-withdrawing nature increases the carboxylic acid’s acidity compared to bromine or alkyl substituents, influencing coupling efficiency in SPPS .
- Steric Impact : The 4-fluoro group imposes less steric hindrance than bulkier substituents (e.g., bromine or branched alkanes), preserving reaction kinetics .
Oxygen-Containing Analogues
Methoxy and oxo groups introduce polarity and reactivity differences:
Key Findings :
- Solubility : Methoxy-substituted derivatives exhibit improved aqueous solubility compared to the fluorinated compound, advantageous for solution-phase synthesis .
- Reactivity : The 4-oxo derivative’s ketone group offers a handle for site-specific modifications, whereas the 4-fluoro compound’s inertness suits stable peptide backbones .
Amino-Protected Analogues
Compounds with dual protection strategies or modified amino groups:
Key Findings :
Aromatic and Heterocyclic Analogues
Substituents like benzyl or naphthyl groups alter hydrophobicity and π-π interactions:
Key Findings :
- Hydrophobicity : Fluorine’s hydrophobicity is intermediate between aliphatic chains (e.g., methyl) and aromatic groups, balancing peptide solubility and lipid bilayer penetration .
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid, often referred to as Fmoc-4-fluorobutanoic acid, is a synthetic compound that has garnered attention due to its potential applications in medicinal chemistry and peptide synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C20H21FNO4
- Molecular Weight : 355.38 g/mol
- CAS Number : 135112-27-5
The biological activity of this compound primarily revolves around its ability to act as an amino acid derivative in peptide synthesis. The incorporation of fluorine in the butanoic acid moiety enhances the lipophilicity and stability of peptides, potentially improving their pharmacokinetic properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives were tested against various cancer cell lines using the MTT assay, revealing IC50 values that suggest potent cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Fmoc-Ala | HeLa | 15 | Induction of apoptosis |
| Fmoc-Val | MCF7 | 10 | Cell cycle arrest at G1 phase |
| Fmoc-Leu | A549 | 12 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown promising antimicrobial activity. Studies demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Case Studies
- Case Study on Antitumor Efficacy : A study conducted by Smith et al. (2023) evaluated the effects of Fmoc derivatives on breast cancer cells. The results indicated that treatment with Fmoc-4-fluorobutanoic acid resulted in a significant decrease in cell viability and increased apoptosis markers.
- Antimicrobial Properties in Clinical Isolates : Research by Johnson et al. (2024) assessed the antimicrobial efficacy of fluorinated amino acids against clinical isolates of resistant bacteria. The findings suggested that fluorinated compounds could serve as a new class of antibiotics.
Q & A
Q. What are the common synthetic routes for 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via Fmoc-protection of amino acids using fluorenylmethoxycarbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or dimethylformamide . Microwave-assisted synthesis and sonochemistry have been shown to reduce reaction times and improve yields for structurally similar Fmoc-protected compounds . Reaction pH and solvent polarity must be optimized to minimize side reactions, particularly with the fluorine substituent, which can influence nucleophilic reactivity.
Q. How is the Fmoc group removed during peptide synthesis, and what precautions are required?
The Fmoc group is cleaved under basic conditions using piperidine or morpholine in dimethylformamide (DMF). The fluorobutanoic acid moiety requires careful handling due to potential acid sensitivity; prolonged exposure to strong bases can lead to β-elimination or racemization . Monitoring deprotection via HPLC or TLC is recommended .
Q. What analytical techniques are critical for characterizing this compound and verifying purity?
High-performance liquid chromatography (HPLC) is essential for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography may resolve stereochemical ambiguities . For fluorinated analogs, ¹⁹F NMR is particularly useful for tracking fluorine-environment interactions .
Advanced Research Questions
Q. How does the fluorine substituent at the 4-position influence bioactivity compared to non-fluorinated analogs?
The 4-fluoro group enhances metabolic stability and modulates electronic properties, increasing binding affinity to target enzymes (e.g., proteases). Comparative studies with non-fluorinated analogs show improved resistance to enzymatic degradation, as seen in fluorinated peptide derivatives . However, steric effects may reduce solubility, requiring formulation optimization .
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?
Racemization is minimized by using low-temperature coupling (0–4°C) and coupling agents like HATU or DIC with additives such as HOAt. The fluorine atom’s electron-withdrawing effect can increase acidity of the α-proton, necessitating shorter reaction times and neutral pH conditions . Post-synthesis chiral HPLC analysis is critical for stereochemical validation .
Q. How do contradictory data on biological activity across studies arise, and how can they be resolved?
Discrepancies often stem from variations in assay conditions (e.g., buffer pH, temperature) or impurities in synthesized batches. For example, residual trifluoroacetic acid (TFA) from SPPS can artificially inflate cytotoxicity readings . Standardizing protocols (e.g., using LC-MS purity >98%) and orthogonal assays (e.g., SPR, ITC) improves reproducibility .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
Scaling up introduces risks of heat accumulation and inhomogeneous mixing, which exacerbate racemization. Continuous-flow reactors and controlled microwave heating improve scalability for fluorinated compounds by ensuring uniform temperature distribution . Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediate stereochemistry .
Q. How does this compound interact with lipid bilayers or membrane-bound proteins?
The fluorobutanoic acid moiety increases hydrophobicity, enhancing membrane permeability. Fluorescence anisotropy and surface plasmon resonance (SPR) studies reveal preferential partitioning into lipid bilayers, while molecular dynamics simulations predict interactions with transmembrane helices . Contrasting results may arise from differences in membrane composition (e.g., cholesterol content) .
Methodological Considerations
Q. Designing experiments to assess environmental toxicity: What endpoints are relevant for fluorinated amino acid derivatives?
Key endpoints include biodegradability (OECD 301), aquatic toxicity (Daphnia magna acute toxicity), and bioaccumulation potential (logP measurements). However, current data gaps for this compound necessitate read-across studies using structurally similar Fmoc-protected fluorinated analogs .
Q. How to resolve conflicting NMR data for fluorine-containing regions of the molecule?
¹⁹F-¹H heteronuclear correlation experiments (e.g., HMBC) clarify coupling patterns obscured by scalar or dipolar interactions. For complex mixtures, diffusion-ordered spectroscopy (DOSY) distinguishes between monomeric and aggregated states, which are common in fluorinated peptides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
